molecular formula C26H28N2O5S B2824871 1-(4-Benzoylphenoxy)-3-[4-(benzenesulfonyl)piperazin-1-yl]propan-2-ol CAS No. 700860-50-0

1-(4-Benzoylphenoxy)-3-[4-(benzenesulfonyl)piperazin-1-yl]propan-2-ol

Katalognummer B2824871
CAS-Nummer: 700860-50-0
Molekulargewicht: 480.58
InChI-Schlüssel: FVOLCDMUWGKKOK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Benzoylphenoxy)-3-[4-(benzenesulfonyl)piperazin-1-yl]propan-2-ol is a chemical compound that belongs to the class of beta blockers. It is also known as Bisoprolol or Bisoprolol Fumarate. Beta blockers are a class of drugs that are used to treat various cardiovascular diseases like hypertension, angina, and heart failure. Bisoprolol is a selective beta-1 adrenergic receptor blocker that is commonly used for the treatment of hypertension and heart failure.

Wissenschaftliche Forschungsanwendungen

  • Antioxidant and Enzyme Inhibitory Properties : A study by Lolak et al. (2020) investigated benzenesulfonamides, which are structurally similar to the compound , for their antioxidant properties and inhibitory effects on enzymes like acetylcholinesterase, butyrylcholinesterase, and tyrosinase. These enzymes are linked to diseases such as Alzheimer's, Parkinson's, and pigmentation disorders (Lolak et al., 2020).

  • Antimicrobial and Antioxidant Activities : Mallesha and Mohana (2011) synthesized novel derivatives of 1-(1,4-benzodioxane-2-carbonyl)piperazine, which showed significant antimicrobial activity against various bacterial and fungal strains and exhibited moderate antioxidant activity (Mallesha & Mohana, 2011).

  • Synthesis of New Derivatives for Potential Antidepressants : Pérez-Silanes et al. (2001) worked on synthesizing 1-(aryl)-3-[4-(aryl)piperazin-1-yl]propane derivatives, searching for efficient antidepressants with dual action: serotonin reuptake inhibition and 5-HT1A receptor affinity. They found that 3-[4-(aryl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propane derivatives led to the best results (Pérez-Silanes et al., 2001).

  • Physical Characterization in Pharmaceutical Development : A study by Hugerth et al. (2006) focused on the physicochemical properties of 1-benzenesulfonyl-4-(piperazin-1-yl)-indole hydrochloride, a novel 5-HT6 receptor antagonist, highlighting its potential in the treatment of obesity. They identified two solid-state forms of the compound and studied their interconversion properties, crucial for pharmaceutical development (Hugerth et al., 2006).

  • Anticancer Activity and Molecular Docking Investigations : Lv et al. (2019) designed and synthesized a heterocyclic compound using 4-(4-(4-aminophenyl)piperazin-1-yl)phenol and evaluated its in vitro anticancer activities against human bone cancer cell lines. They also used molecular docking to study the compound's potential antiviral activity (Lv et al., 2019).

  • Identification of Enzymes Involved in Metabolism : Hvenegaard et al. (2012) investigated the metabolism of Lu AA21004, a novel antidepressant, and identified the cytochrome P450 and other enzymes involved in its oxidative metabolism. This study is crucial for understanding the drug's pharmacokinetics and potential interactions (Hvenegaard et al., 2012).

  • Crystal Structure and Reactivity Studies : Tarasov et al. (2002) synthesized 3-(4-Oxo-4H-3,1-benzoxazin-2-yl)-1-benzenesulfonyl chloride and studied its reactivity with amines. Such studies are important for understanding the chemical properties and potential applications of similar compounds (Tarasov et al., 2002).

Eigenschaften

IUPAC Name

[4-[3-[4-(benzenesulfonyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O5S/c29-23(19-27-15-17-28(18-16-27)34(31,32)25-9-5-2-6-10-25)20-33-24-13-11-22(12-14-24)26(30)21-7-3-1-4-8-21/h1-14,23,29H,15-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVOLCDMUWGKKOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(COC2=CC=C(C=C2)C(=O)C3=CC=CC=C3)O)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-{2-Hydroxy-3-[4-(phenylsulfonyl)piperazin-1-yl]propoxy}phenyl)(phenyl)methanone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.